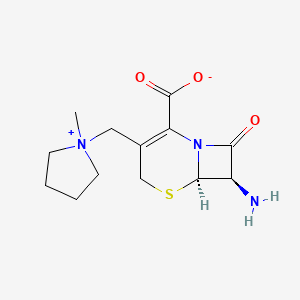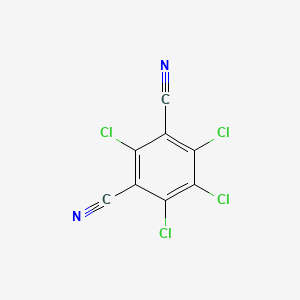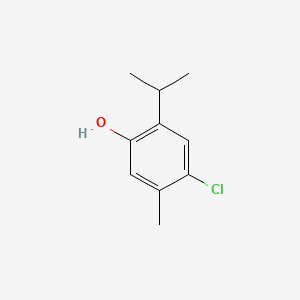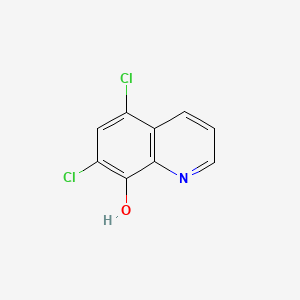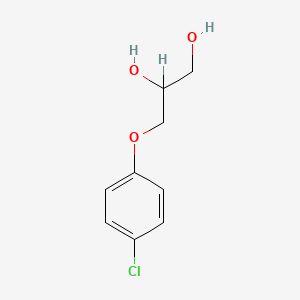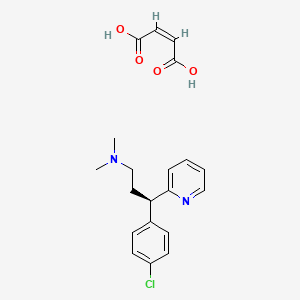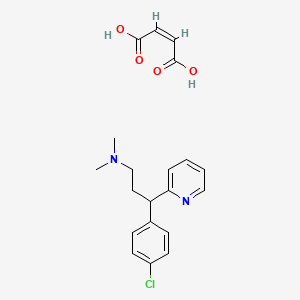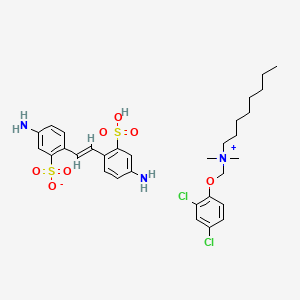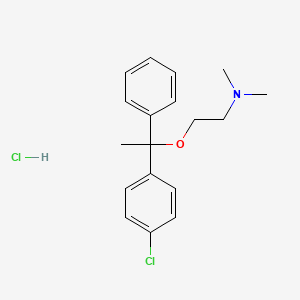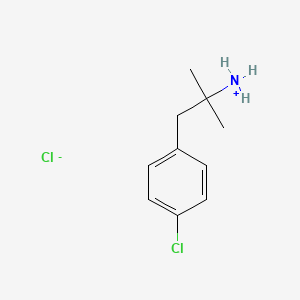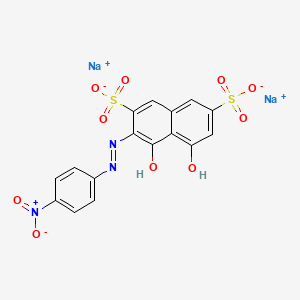
Chromotrop 2B
Übersicht
Beschreibung
Chromotrope 2B is a chromotropic acid azo dye . It is also known as a groundwater pollutant that can be removed from the environment via photoelectrochemical mineralization .
Synthesis Analysis
Chromotrope 2B has been studied for its antioxidant effects on young and old rat bone marrow mesenchymal stem cells . In both age groups, Chromotrope 2B prompted a significant decrease in reactive oxygen species (ROS) generation .Molecular Structure Analysis
The empirical formula of Chromotrope 2B is C16H9N3Na2O10S2 . Its molecular weight is 513.37 g/mol .Chemical Reactions Analysis
Chromotrope 2B is used for the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . A new fading spectrophotometric method for the assay of chitosan was developed, taking advantage of the reaction between chitosan and Chromotrope 2B .Physical And Chemical Properties Analysis
Chromotrope 2B appears as a dark green to brown powder . It has a maximum absorption in water at 514 nm .Wissenschaftliche Forschungsanwendungen
Spektrophotometrische Bestimmung von Cephalosporinen
Chromotrop 2B wird zusammen mit Chromotrop 2R verwendet, um ein stark gefärbtes Radikalanion zu erzeugen, das entscheidend für die spektrophotometrische Bestimmung von Cephalosporinen wie Cephadroxil, Cephalexin und Cephradin in pharmazeutischen Produkten ist .
Vorkonzentration und Bestimmung von Aluminium
Diese Verbindung kann auf einem AG 1-X8-Ionenaustauscherharz immobilisiert werden und wird in der Atomabsorptionsspektrometrie mit Flamme und der induktiv gekoppelten Plasma-Massenspektrometrie (ICP-MS) zur Online-Vorkonzentration und Bestimmung von Aluminium verwendet .
Bestimmung von Borsäure und Boraten
This compound wird bei der Bestimmung von Borsäure und Boraten eingesetzt, die in verschiedenen industriellen und umweltbezogenen Kontexten von Bedeutung sind .
Analyse von Germanium, Kobalt, Nickel, Kupfer und Seltenerdmetallen
Die Verbindung wird auch für die Analyse von Germanium, Kobalt, Nickel, Kupfer und Seltenerdmetallen verwendet, was ihre Vielseitigkeit in der Metallanalyse unterstreicht .
Mikroskopische Anwendungen
Aufgrund seiner hervorragenden Färbeeigenschaften und seiner nachgewiesenen Zuverlässigkeit ist this compound ein hochwertiges Reagenz für mikroskopische Anwendungen. Seine Disodiumsalzlösung verbessert die Löslichkeit und gewährleistet gleichzeitig die Stabilität .
Wirkmechanismus
Target of Action
Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt, is primarily used in the determination of various metals such as boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It is also used in the spectrophotometric determination of cephalosporins .
Mode of Action
Chromotrope 2B interacts with its targets to produce a highly colored radical anion . This interaction is crucial for its use in spectrophotometric determinations. In addition, Chromotrope 2B has been studied for its interaction with proteins, particularly serum albumin .
Biochemical Pathways
It has been found to reduce reactive oxygen species (ros) in mesenchymal stem cells (mscs), which are known to accumulate with advancing age and accelerate cellular senescence and cell death . This suggests that Chromotrope 2B may influence oxidative stress pathways.
Pharmacokinetics
Its solubility in water is known to be 10 mg/ml , which could influence its bioavailability.
Result of Action
Chromotrope 2B has been found to decrease ROS generation in both young and old MSCs . This antioxidant effect could potentially enhance the regenerative potential of these cells, making Chromotrope 2B a valuable resource for future cell-based therapeutics .
Action Environment
It is known that factors such as the age of stem cells can impact the effectiveness of chromotrope 2b in reducing ros
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Chromotrope 2B plays a significant role in biochemical reactions, particularly in the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It interacts with various enzymes and proteins, forming highly colored radical anions during spectrophotometric analysis. For instance, Chromotrope 2B is used in the spectrophotometric determination of cephalosporins, where it forms a highly colored radical anion . This interaction is crucial for the accurate quantification of these compounds in pharmaceutical products.
Cellular Effects
Chromotrope 2B has been shown to reduce oxidative stress in murine bone marrow-derived mesenchymal stem cells . It decreases the generation of reactive oxygen species (ROS) in both young and old mesenchymal stem cells, thereby enhancing their regenerative potential . This reduction in ROS content helps in maintaining cellular function and preventing cellular senescence and cell death.
Molecular Mechanism
At the molecular level, Chromotrope 2B exerts its effects through the formation of highly colored radical anions during spectrophotometric analysis . This interaction involves the binding of Chromotrope 2B to specific biomolecules, leading to changes in their optical properties. Additionally, Chromotrope 2B has been shown to influence gene expression related to oxidative stress and telomere maintenance in mesenchymal stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Chromotrope 2B exhibits stability and reliability as a staining reagent for microscopy applications . Its disodium salt formulation enhances solubility and ensures stability over time . Long-term studies have shown that Chromotrope 2B maintains its staining properties and effectiveness in various experimental protocols .
Metabolic Pathways
Chromotrope 2B is involved in metabolic pathways related to the determination of boric acid, borates, and other metals . It interacts with enzymes and cofactors to form highly colored radical anions, which are crucial for the accurate quantification of these compounds . These interactions can affect metabolic flux and metabolite levels in the cells.
Transport and Distribution
Chromotrope 2B is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . Its disodium salt formulation enhances its solubility and distribution, ensuring effective localization and accumulation in target tissues .
Subcellular Localization
Chromotrope 2B exhibits subcellular localization properties that are essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its effectiveness as a staining reagent in microscopy applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "Chromotrope 2B can be synthesized by a multi-step process involving the condensation of two aromatic compounds with subsequent reduction and diazotization reactions.", "Starting Materials": [ "o-Anisidine", "2-Aminobenzenesulfonic acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bisulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Condensation of o-Anisidine and 2-Aminobenzenesulfonic acid in the presence of sodium hydroxide to form 2,4-dimethoxybenzenesulfonic acid", "Step 2: Reduction of 2,4-dimethoxybenzenesulfonic acid with sodium bisulfite to form 2,4-dimethoxybenzene", "Step 3: Diazotization of 2,4-dimethoxybenzene with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with 2-Aminobenzenesulfonic acid in the presence of sodium hydroxide to form Chromotrope 2B", "Step 5: Purification of Chromotrope 2B by recrystallization from ethanol", "Final product: Chromotrope 2B" ] } | |
CAS-Nummer |
548-80-1 |
Molekularformel |
C16H11N3NaO10S2 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29); |
InChI-Schlüssel |
COMHNGNAVSKQSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
548-80-1 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chromotrope 2B; Chromotrope-2B; Chromotrope2B; Chromotrope Red 4B; C.I. Acid Red 176; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chromotrope 2B interact with proteins? What are the downstream effects?
A1: Chromotrope 2B forms a supermolecular complex with proteins in acidic solutions, such as a Britton-Robinson buffer at pH 3.0. [, ] This interaction leads to a decrease in the reduction peak current of Chromotrope 2B, which can be measured using linear sweep voltammetry. This phenomenon allows for the quantitative determination of protein concentration. [, ]
Q2: Can Chromotrope 2B be used to determine the concentration of specific proteins?
A2: Yes, research has shown that Chromotrope 2B can be used to determine the concentration of human serum albumin (HSA) in both buffer solutions and blood samples. [, ] The reduction peak current of Chromotrope 2B decreases linearly with increasing HSA concentration, enabling quantification. [, ] This method provides comparable results to the traditional Coomassie brilliant blue G-250 spectrophotometric method. [, ]
Q3: How does the interaction between Chromotrope 2B and proteins differ from its interaction with metal ions?
A3: While Chromotrope 2B forms a supermolecular complex with proteins, its interaction with metal ions leads to the formation of charge transfer complexes. [] These complexes exhibit distinct spectroscopic properties and are the basis for various analytical applications. []
Q4: What are some examples of metal ions that form complexes with Chromotrope 2B?
A4: Chromotrope 2B has been shown to form complexes with various metal ions, including but not limited to: Lanthanum (III), [, , ] Copper (II), [] Thorium (IV), [] Scandium, and Yttrium. [] These complexes exhibit different stability constants and spectroscopic properties, allowing for selective determination of these metals. [, , ]
Q5: Beyond protein and metal ion detection, what other applications does Chromotrope 2B have?
A5: Chromotrope 2B has been explored for its ability to preconcentrate metal ions like aluminum from aqueous solutions, facilitating their detection and analysis. [] Additionally, it has shown potential in removing both cationic radionuclides (e.g., 137Cs(I), 60Co(II), 152+154Eu(III)) and anionic pollutants (e.g., Chromotrope 2B itself) from simulated mixed radioactive process wastewater using organo-bentonite. []
Q6: Is Chromotrope 2B stable under various conditions?
A6: The stability of Chromotrope 2B-metal chelates has been studied under different temperatures and pH conditions. For example, the Lanthanum (III)-Chromotrope 2B chelate is stable between pH 5.0 and 12.5. [] The Thorium(Ke)2 chelate with Chromotrope 2B remains stable between pH 3.0 and 6.5 at temperatures ranging from 5 to 95°C. []
Q7: What analytical techniques are commonly used to study Chromotrope 2B and its interactions?
A7: Spectrophotometry is a widely employed technique to study Chromotrope 2B and its interactions. [, , , , , , , , , , ] This method utilizes the characteristic absorption spectra of Chromotrope 2B and its complexes with proteins or metal ions to determine concentrations and study complex formation. [, , , , , , , , , , ] Electrochemical techniques like linear sweep voltammetry are also valuable for investigating Chromotrope 2B's interactions with proteins. [, ]
Q8: What are the limitations of using Chromotrope 2B in analytical applications?
A8: While Chromotrope 2B offers advantages in analytical applications, it's crucial to consider potential interferences. Certain ions might interfere with the analysis, impacting accuracy. [, ] Researchers often optimize experimental conditions and explore pre-treatment methods to minimize such interferences. []
Q9: How does the structure of Chromotrope 2B contribute to its properties and applications?
A9: The presence of the azo group (-N=N-) and the lone pair of electrons on the nitro group (-NO2) in Chromotrope 2B contributes to its color and its ability to form complexes with metal ions. [] The extended conjugation in its structure, influenced by these functional groups, enhances the color intensity of the charge transfer complexes formed. []
Q10: Have there been any studies on modifying the structure of Chromotrope 2B?
A10: While research primarily focuses on Chromotrope 2B itself, some studies have explored the use of structurally related compounds. For instance, researchers investigated the effects of Trypan Blue and related compounds, structurally similar to Chromotrope 2B, on the production and activity of Streptolysin S, a bacterial toxin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




